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Compound of Interest

Compound Name: Deca-2,4,6,8-tetraenal

Cat. No.: B043570

For researchers, scientists, and drug development professionals, a comprehensive
understanding of a molecule's spectroscopic signature is paramount for its identification,
characterization, and quality control. This guide provides a detailed cross-reference of the
spectroscopic data for Deca-2,4,6,8-tetraenal, a polyunsaturated aldehyde with significant
potential in various research and development applications. The data is presented in
comparison with related polyenals to offer a clearer perspective on the influence of conjugation
on spectroscopic properties.

Deca-2,4,6,8-tetraenal (C10H120) is a ten-carbon aldehyde containing a conjugated system of
four double bonds. This extensive conjugation is a key determinant of its chemical and physical
properties, most notably its strong absorption in the UV-Visible region. This guide will delve into
the characteristic spectroscopic features of this compound across various analytical
techniques.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for Deca-2,4,6,8-tetraenal and
comparable, shorter-chain polyenals. This comparative approach highlights the systematic
shifts in spectroscopic properties with increasing conjugation.

UV-Visible Spectroscopy

The length of the conjugated 1t-system in polyenals directly influences their UV-Visible
absorption maxima (Amax). As the number of conjugated double bonds increases, the energy
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required for electronic transitions decreases, resulting in a bathochromic (red) shift to longer
wavelengths.

Number of Molar
Compound Conjugated Solvent Amax (nm) Absorptivity
Double Bonds (€)
2,4-Decadienal 2 Not Specified ~270 Not Specified
(2E,4E,6E)-Octa-
) 3 Chloroform 319 39,000
2,4,6-trienal
(2E,4E,6E,8E)-
Deca-2,4,6,8- 4 Chloroform 341 44,000

tetraenal

Table 1. UV-Visible absorption data for selected polyenals, demonstrating the bathochromic
shift with increasing conjugation.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.
For polyenals, the key characteristic absorptions are from the carbonyl (C=0) and carbon-
carbon double bond (C=C) stretching vibrations.

Aldehyde C-H

Compound C=0 Stretch (cm~*) C=C Stretch (cm™?)
Stretch (cm™?)

(2E,4E,6E,8E)-Deca-

1650-1700 (strong) 1550-1650 Observable
2,4,6,8-tetraenal
2,4,6-Octatrienal Data not available Data not available Data not available
2,4-Decadienal Data not available Data not available Data not available

Table 2: Characteristic Infrared absorption regions for Deca-2,4,6,8-tetraenal.[1] Specific peak
data for the comparative compounds is not readily available in the searched literature.
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The extended conjugation in Deca-2,4,6,8-tetraenal is expected to shift the C=0 and C=C
stretching frequencies to lower wavenumbers compared to less conjugated systems.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual
protons (*H NMR) and carbon atoms (33C NMR) within a molecule. For polyenals, the chemical
shifts of the vinylic and aldehydic protons and carbons are particularly informative.

IH NMR Spectroscopy (ppm)

Compound Aldehyde Proton (CHO) Vinylic Protons (C=C-H)
(2E,4E,6E,8E)-Deca-2,4,6,8-

~95-9.9 ~5.0-75
tetraenal
2,4,6-Octatrienal Data not available Data not available
2,4-Decadienal Data not available Data not available

Table 3: Expected *H NMR chemical shift regions for Deca-2,4,6,8-tetraenal. Specific
experimental data is not readily available in the searched literature.

13C NMR Spectroscopy (ppm)

Compound Aldehyde Carbon (C=0) Vinylic Carbons (C=C)
(2E,4E,6E,8E)-Deca-2,4,6,8-

~190 - 200 ~115 - 150
tetraenal
2,4,6-Octatrienal Data not available Data not available
2,4-Decadienal Data not available Data not available

Table 4: Expected 13C NMR chemical shift regions for Deca-2,4,6,8-tetraenal. Specific
experimental data is not readily available in the searched literature.

Mass Spectrometry (MS)
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a
molecule. The molecular ion peak (M*) corresponds to the molecular weight of the compound.

Compound Molecular Weight ( g/mol ) Key Fragment lons (m/z)

(2E,4E,6E,8E)-Deca-2,4,6,8-

148.20 Data not available
tetraenal
2,4,6-Octatrienal 122.16 Data not available
2,4-Decadienal 152.23 98, 81, 67, 57, 41

Table 5: Mass spectrometry data for selected polyenals.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are
generalized protocols for the spectroscopic techniques discussed.

UV-Visible Spectroscopy:

o Sample Preparation: A solution of the analyte is prepared in a UV-transparent solvent (e.g.,
chloroform, ethanol, or hexane) at a known concentration.

¢ Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

o Measurement: The spectrophotometer is first zeroed with a cuvette containing the pure
solvent (blank). The sample solution is then placed in the sample beam path, and the
absorbance is measured across a range of wavelengths (typically 200-800 nm). The
wavelength of maximum absorbance (Amax) is recorded.

Infrared (IR) Spectroscopy:

o Sample Preparation: For a solid sample, a thin film can be prepared by dissolving the
compound in a volatile solvent, applying the solution to a salt plate (e.g., NaCl or KBr), and
allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared by mixing the
sample with dry KBr powder and pressing it into a transparent disk. Liquid samples can be
analyzed as a thin film between two salt plates.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Fac_Eng_Univ_Tokyo-JP008220
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

e Measurement: A background spectrum of the empty sample holder (or the salt plates) is
recorded. The sample is then placed in the IR beam, and the spectrum is recorded. The
positions of the absorption bands are reported in wavenumbers (cm~1).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

o Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent
(e.g., CDCls, DMSO-ds). A small amount of a reference standard, such as tetramethylsilane
(TMS), may be added. The solution is then transferred to an NMR tube.

 Instrumentation: A high-field NMR spectrometer is used.

o Measurement: The sample is placed in the magnet, and the magnetic field is shimmed to
achieve homogeneity. For *H NMR, a single pulse experiment is typically performed. For 13C
NMR, proton decoupling is often used to simplify the spectrum. The resulting free induction
decay (FID) is Fourier-transformed to obtain the NMR spectrum. Chemical shifts are reported
in parts per million (ppm) relative to the reference standard.

Mass Spectrometry:

o Sample Introduction: The sample can be introduced into the mass spectrometer via various
methods, including direct infusion, gas chromatography (GC-MS), or liquid chromatography
(LC-MS).

« lonization: The sample molecules are ionized using techniques such as electron ionization
(El) or electrospray ionization (ESI).

e Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and a mass spectrum is generated, showing the
relative abundance of each ion as a function of its m/z.

Logical Workflow for Spectroscopic Analysis

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b043570?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

The following diagram illustrates a logical workflow for the spectroscopic identification and
characterization of a polyenal like Deca-2,4,6,8-tetraenal.
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Caption: A logical workflow for the spectroscopic analysis of a polyenal.

This guide provides a foundational cross-reference for the spectroscopic data of Deca-2,4,6,8-
tetraenal. While specific experimental data for some techniques were not available in the
public domain, the provided information, based on established spectroscopic principles and
data from analogous compounds, offers a robust starting point for researchers. The detailed
experimental protocols and the logical workflow diagram further support the practical
application of this knowledge in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b043570#cross-referencing-spectroscopic-data-for-
deca-2-4-6-8-tetraenal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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